N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a cyclopentyl group, a dimethylamino phenyl group, and a morpholinoethyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopentylamine with oxalyl chloride to form N-cyclopentyl oxalamide.
Introduction of the Dimethylamino Phenyl Group: The intermediate is then reacted with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst to introduce the dimethylamino phenyl group.
Addition of the Morpholinoethyl Group: Finally, the compound is reacted with morpholine and a suitable alkylating agent to introduce the morpholinoethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxalamide derivatives.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide
- N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Uniqueness
N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can result in different reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-24(2)18-9-7-16(8-10-18)19(25-11-13-28-14-12-25)15-22-20(26)21(27)23-17-5-3-4-6-17/h7-10,17,19H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCGBNFVHJRMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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